molecular formula C17H16ClN3O2 B1432151 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride CAS No. 1417566-79-0

6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Cat. No.: B1432151
CAS No.: 1417566-79-0
M. Wt: 329.8 g/mol
InChI Key: UZAJQGGFNHCFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a pyrazolo-pyridine derivative characterized by a phenyl group at the 1-position, a cyclopropyl moiety at position 6, a methyl substituent at position 3, and a carboxylic acid group at position 4, with hydrochloride as the counterion. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications .

Properties

IUPAC Name

6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c1-10-15-13(17(21)22)9-14(11-7-8-11)18-16(15)20(19-10)12-5-3-2-4-6-12;/h2-6,9,11H,7-8H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAJQGGFNHCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride (CAS Number: 1417566-79-0) is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

The molecular formula of this compound is C₁₇H₁₆ClN₃O₂, with a molecular weight of 329.79 g/mol. It is characterized by its heterocyclic structure, which contributes to its biological properties.

Antibacterial Activity

Research has indicated that various derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antibacterial properties. A study synthesized several related compounds and evaluated their antibacterial activity against common bacterial strains. Some derivatives demonstrated potent inhibition against Gram-positive and Gram-negative bacteria, suggesting that the structural features of these compounds play a crucial role in their effectiveness.

Table 1: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus4 µg/mL
Compound CP. aeruginosa16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs such as celecoxib.

Table 2: Inhibition of COX Enzymes

CompoundCOX EnzymeIC50 (µM)
6-Cyclopropyl...COX-10.05
6-Cyclopropyl...COX-20.03
CelecoxibCOX-20.04

Study on Antibacterial Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and tested them against various bacterial strains. The results showed that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity compared to others, indicating a structure-activity relationship that warrants further investigation .

Anti-inflammatory Mechanism Investigation

Another study focused on elucidating the mechanism behind the anti-inflammatory effects of this compound. Using human cell lines, researchers demonstrated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may exert its effects by modulating inflammatory pathways at the cellular level .

Scientific Research Applications

Biological Applications

The compound has shown promise in various biological studies, particularly in cancer research and as potential inhibitors for certain enzymes. Below are notable findings from recent studies:

Anticancer Activity

In vitro studies have demonstrated that 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives exhibit significant antiproliferative effects against several cancer cell lines:

Cell LineActivity ObservedReference
MCF7 (Breast)High inhibition
HeLa (Cervical)Moderate inhibition
A549 (Lung)Significant cytotoxicity

These studies utilized the MTT assay to evaluate cell viability post-treatment with various concentrations of the compound.

HIV-1 Integrase Inhibition

Research has also indicated that derivatives of this compound may serve as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The structure-activity relationship studies suggest that modifications to the pyrazole ring can enhance inhibitory potency against this target .

Case Study 1: Antiproliferative Activity

A study conducted on a library of substituted pyrazoles, including 6-cyclopropyl-3-methyl-1-phenyl derivatives, reported that certain compounds effectively blocked proliferation in K562 leukemia cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting the therapeutic potential of these compounds in hematological malignancies .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of pyrazolo-pyridine derivatives against HIV integrase. The study found that specific substitutions at the 4-position significantly increased binding affinity to the enzyme's active site, leading to enhanced antiviral activity. Molecular docking studies supported these findings by illustrating favorable interactions between the compound and the target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological properties depending on substituent variations. Below is a detailed comparison of the target compound with its analogs:

Structural Variations and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target compound
6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride 1-Ph, 3-Me, 6-Cyclopropyl, 4-COOH·HCl C₁₇H₁₆ClN₃O₂ 345.78 (free acid) + HCl Hydrochloride salt improves solubility; phenyl group enhances aromatic interactions .
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () 1-Bu, 3-Me, 6-Cyclopropyl, 4-COOH C₁₆H₁₉N₃O₂ 285.35 Butyl group increases hydrophobicity; lacks aromaticity at 1-position .
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () 1-(4-FPh), 3-Me, 5-Cl, 6-Cyclopropyl, 4-COOH C₁₇H₁₃ClFN₃O₂ 345.76 5-Chloro and 4-fluorophenyl groups enhance lipophilicity and target selectivity .
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () 1-(4-MeBz), 3-Me, 5-Cl, 6-Cyclopropyl, 4-COOH C₂₀H₁₉ClN₃O₂ 368.84 4-Methylbenzyl group introduces steric bulk; potential for improved metabolic stability .
6-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () 1-(2-FPh), 6-(4-ClPh), 4-COOH C₁₉H₁₁ClFN₃O₂ 367.76 Dual halogenation (F, Cl) modulates electronic properties and binding affinity .

Physicochemical and Pharmacological Implications

  • Hydrogen Bonding and Solubility : The carboxylic acid group in all compounds enables hydrogen bonding, influencing crystal packing (as per graph set analysis in ) and solubility. The hydrochloride salt in the target compound enhances aqueous solubility compared to free acids .
  • The cyclopropyl group in all analogs contributes to metabolic stability by resisting oxidative degradation .
  • Bioactivity : The 4-fluorophenyl group () and 4-methylbenzyl group () are hypothesized to enhance target binding in kinase inhibitors or GPCR modulators. The target compound’s phenyl group may favor π-π stacking in hydrophobic protein pockets .

Preparation Methods

Construction of the Pyrazolo[3,4-b]pyridine Core

  • Starting Materials: Commonly, substituted pyridine derivatives and hydrazines are used as precursors.
  • Cyclization Reaction: The pyrazole ring is fused to the pyridine ring via intramolecular cyclization, often under acidic or basic catalysis.
  • Regioselectivity: Control of substitution pattern is achieved by selecting appropriate starting materials and reaction conditions.

Installation of the Carboxylic Acid Group

  • The carboxylic acid at the 4-position is introduced by oxidation of an aldehyde or ester precursor or by direct carboxylation reactions.
  • Alternative routes involve hydrolysis of ester intermediates to yield the free acid.

Formation of the Hydrochloride Salt

  • The free carboxylic acid compound is treated with hydrochloric acid or hydrogen chloride gas in an appropriate solvent (e.g., ethanol, ether) to form the hydrochloride salt.
  • This step enhances the compound’s solubility and stability for further use.

Representative Synthetic Route Example

Step Reaction Type Key Reagents/Conditions Outcome
1 Pyrazolo[3,4-b]pyridine formation Condensation of substituted pyridine with hydrazine derivatives under reflux Formation of core heterocyclic scaffold
2 Cyclopropyl group introduction Palladium-catalyzed cross-coupling with cyclopropylboronic acid Selective cyclopropyl substitution
3 Methyl and phenyl group addition Alkylation with methyl iodide and phenylboronic acid Installation of methyl and phenyl groups
4 Carboxylic acid installation Hydrolysis of ester intermediate or oxidation of aldehyde precursor Formation of 4-carboxylic acid derivative
5 Hydrochloride salt formation Treatment with HCl in ethanol or ether Formation of hydrochloride salt

Research Findings and Optimization

  • Yield Optimization: Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield and purity.
  • Purification: Crystallization of the hydrochloride salt from suitable solvents improves compound purity and stability.
  • Characterization: Structural confirmation is performed using NMR, IR, MS, and elemental analysis.

Analytical Data Summary

Parameter Data/Description
Molecular Formula C17H16ClN3O2 (hydrochloride salt)
Molecular Weight ~329.79 g/mol
IUPAC Name 6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
Solubility Enhanced in polar solvents due to hydrochloride salt formation
Typical Purity >98% (after recrystallization)

Notes on Variations and Related Compounds

  • Derivatives such as the carbohydrazide analog (6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbohydrazide) are synthesized by modifying the carboxylic acid group, enabling further chemical transformations.
  • Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids with different alkyl or aryl groups have been reported, indicating the synthetic flexibility of this scaffold.

Q & A

Q. What are the key steps in synthesizing 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride?

The synthesis typically involves cyclization of precursor pyrazole derivatives followed by functionalization of the pyridine ring. A critical step is the introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. Acidic hydrolysis of ester intermediates to yield the carboxylic acid moiety is common, followed by salt formation using hydrochloric acid. For example, similar compounds are purified via recrystallization in aqueous HCl, achieving ~52% yield after heating and filtration . Key intermediates should be characterized by LC-MS and NMR to confirm regioselectivity.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or vapor diffusion in polar aprotic solvents (e.g., DMF/water). The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement, particularly for small molecules. Hydrogen bonding patterns and π-π stacking interactions are analyzed using Mercury or OLEX2. Etter’s graph-set analysis can classify hydrogen-bonding motifs .

Q. What spectroscopic methods validate the compound’s purity and structure?

  • NMR : 1H^1 \text{H}, 13C^{13}\text{C}, and 2D experiments (COSY, HSQC) confirm substituent positions and cyclopropane integrity.
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O peaks (~1700 cm1^{-1}) verify salt formation.
  • XRPD : Matches experimental patterns with simulated data from SC-XRD to detect polymorphs .

Q. How does the hydrochloride salt affect solubility and bioavailability?

The hydrochloride salt improves aqueous solubility via ion-dipole interactions, critical for in vitro assays. Solubility is tested in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). LogP values (via HPLC) predict membrane permeability, while Franz cell diffusion studies assess transdermal potential .

Advanced Research Questions

Q. How can contradictory data between NMR and XRPD be resolved during structural validation?

Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (XRPD). Strategies include:

  • Variable-temperature NMR to probe conformational flexibility.
  • DFT calculations (e.g., Gaussian) to compare optimized geometries with XRPD-derived torsion angles.
  • PIXEL method to quantify intermolecular interactions in the crystal lattice that may influence NMR shifts .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

  • Regioselectivity : Competing pathways (e.g., N1 vs. N2 alkylation) require careful control of temperature and catalysts (e.g., Pd(OAc)2_2).
  • Purification : Column chromatography is avoided industrially; instead, pH-selective crystallization (e.g., isolating the free acid before HCl salt formation) improves scalability .
  • Byproduct Analysis : LC-MS monitors side reactions (e.g., cyclopropane ring opening under acidic conditions).

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets (e.g., mTOR). Pyrazolo[3,4-b]pyridine scaffolds often act as ATP mimics.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Correlates substituent effects (e.g., cyclopropyl hydrophobicity) with IC50_{50} values from kinase inhibition assays .

Q. What strategies address low reproducibility in crystallography data?

  • Polymorph Screening : Solvent/antisolvent combinations (e.g., THF/heptane) explore multiple crystal forms.
  • Twinned Data : SHELXL’s TWIN/BASF commands refine twinned crystals.
  • High-Throughput Platforms : Robotics (e.g., CrystalFarm) standardize crystallization conditions .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?

  • Cyclopropyl : Enhances metabolic stability by resisting CYP450 oxidation. Compare half-lives in liver microsomes.
  • Hydrochloride Salt : Improves dissolution rate vs. free base; assess via intrinsic dissolution rate (IDR) testing.
  • SAR Studies : Synthesize analogs (e.g., 6-ethyl or 6-fluoro derivatives) and test in dose-response assays (e.g., MTT for cytotoxicity) .

Q. What analytical methods resolve overlapping peaks in HPLC/UV purity analysis?

  • HPLC-DAD-MS : UV-Vis spectra (200–400 nm) and mass fragmentation distinguish co-eluting impurities.
  • 2D-LC : Orthogonal columns (C18 + HILIC) improve separation.
  • Forced Degradation : Acid/heat stress tests identify degradation products and validate method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 2
6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.